2,4-Dimethoxypyrimidine
Overview
Description
2,4-Dimethoxypyrimidine is an organic compound with the molecular formula C6H8N2O2. It is a derivative of pyrimidine, characterized by the presence of two methoxy groups at the 2 and 4 positions on the pyrimidine ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
It is known to be a versatile building block used in the synthesis of various chemical compounds .
Mode of Action
It is used as a building block in the synthesis of various chemical compounds, suggesting that it may interact with its targets through chemical reactions to form new compounds .
Biochemical Pathways
It is known to be involved in the biodegradation of certain sulfonylurea herbicides . In this process, it undergoes a series of reactions including hydrolysis, Smile contraction rearrangement, hydroxylation, and opening of the pyrimidine ring .
Result of Action
It is known to be involved in the biodegradation of certain sulfonylurea herbicides, suggesting that it may contribute to the breakdown and removal of these compounds from the environment .
Action Environment
It is known to be involved in the biodegradation of certain sulfonylurea herbicides, suggesting that environmental conditions may affect its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethoxypyrimidine typically involves the reaction of malononitrile with anhydrous methanol in the presence of dry hydrogen chloride gas. This addition reaction is followed by a condensation reaction with cyanamide, leading to the formation of 1,3-dimethoxypropanediamidine hydrochloride. The final step involves a cyclization reaction with a Lewis acid protecting agent and subsequent methoxylation using methanol and sodium hydroxide .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized to enhance yield and purity while minimizing the generation of pollutants. The use of composite solvents and controlled reaction conditions are critical to achieving high efficiency in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dimethoxypyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It readily undergoes nucleophilic substitution reactions, particularly at the methoxy positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols are often employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
2,4-Dimethoxypyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of agrochemicals and other industrial chemicals
Comparison with Similar Compounds
2,4-Diaminopyrimidine: Similar in structure but with amino groups instead of methoxy groups.
2,6-Dimethoxypyrimidine: Another derivative with methoxy groups at different positions.
4-Amino-2,6-dimethoxypyrimidine: Contains both amino and methoxy groups.
Uniqueness: 2,4-Dimethoxypyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic and research applications where other pyrimidine derivatives may not be as effective .
Properties
IUPAC Name |
2,4-dimethoxypyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-9-5-3-4-7-6(8-5)10-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEVRHVMWBKFGLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10189017 | |
Record name | 2,4-Dimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3551-55-1 | |
Record name | 2,4-Dimethoxypyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003551551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,4-Dimethoxypyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10189017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-DIMETHOXYPYRIMIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/980K6DH82B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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